molecular formula C15H19NO3 B1351248 Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate CAS No. 259683-56-2

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

Cat. No.: B1351248
CAS No.: 259683-56-2
M. Wt: 261.32 g/mol
InChI Key: XYGFKYRHCMLPNU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Mechanism of Action

Biochemical Pathways

Without knowledge of the specific targets of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should aim to elucidate these pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Biochemical Analysis

Biochemical Properties

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites . Furthermore, this compound can modulate cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels . For example, this compound may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels within cells. Additionally, this compound can influence the activity of enzymes involved in the breakdown of metabolites, thereby affecting their turnover rates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in specific areas of the cell may influence its interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolic processes. The subcellular localization of this compound is crucial for its role in modulating cellular activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate typically involves the reaction of 1-(2-formylphenyl)piperidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1-(2-carboxyphenyl)piperidine-4-carboxylic acid.

    Reduction: Ethyl 1-(2-hydroxyphenyl)piperidine-4-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

    1-(2-formylphenyl)piperidine-4-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 1-(2-hydroxyphenyl)piperidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    1-(2-carboxyphenyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

Properties

IUPAC Name

ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGFKYRHCMLPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383974
Record name ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259683-56-2
Record name ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
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